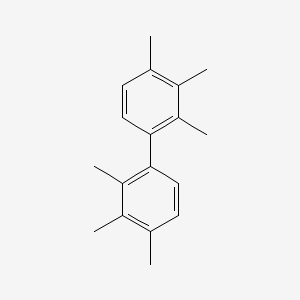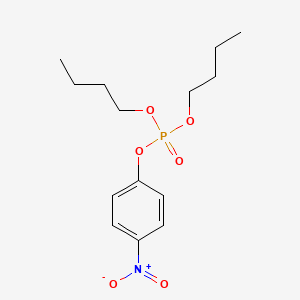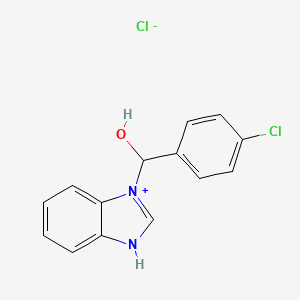![molecular formula C14H8Cl6 B13760881 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene CAS No. 68631-02-7](/img/structure/B13760881.png)
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of 1,2,2,2-tetrachloroethane in the presence of a catalyst. Industrial production methods may involve large-scale chlorination processes with stringent controls to ensure the purity and yield of the final product .
Chemical Reactions Analysis
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations are being conducted into its potential therapeutic uses, although its toxicity is a concern.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but its high reactivity due to the presence of multiple chlorine atoms plays a significant role .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene include:
1,1,2,2-Tetrachloroethane: Used as an industrial solvent and in the production of other chemicals.
1,1,1,2-Tetrachloroethane: An isomer with different physical and chemical properties.
2-Chlorobenzotrichloride: Another chlorinated benzene derivative with distinct applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research into its properties and applications will continue to uncover its full potential.
Properties
CAS No. |
68631-02-7 |
|---|---|
Molecular Formula |
C14H8Cl6 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Cl6/c15-11-7-3-1-5-9(11)13(17,14(18,19)20)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
GPYBXJIOGFTXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
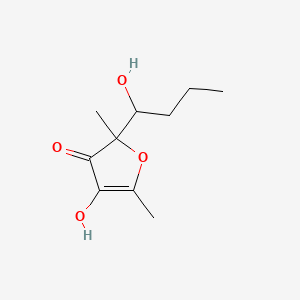

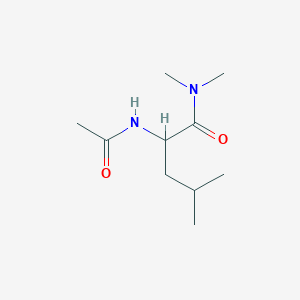
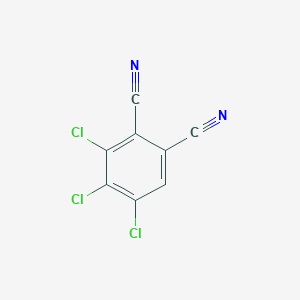
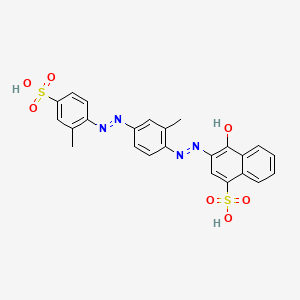
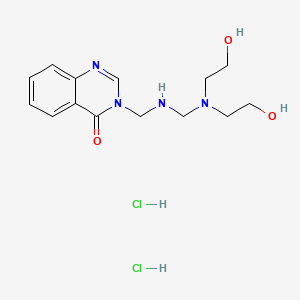
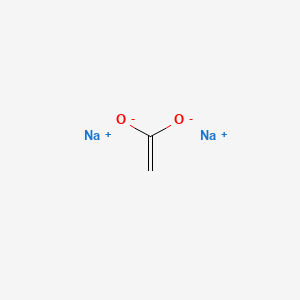
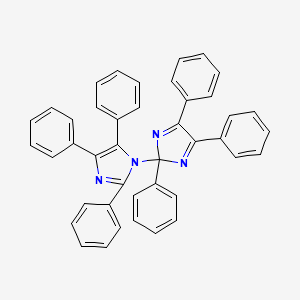
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)

